Prop-2-ynyl butanoate
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Overview
Description
Prop-2-ynyl butanoate is an organic compound with the molecular formula C7H10O2. It is an ester formed from the reaction of butanoic acid and prop-2-yn-1-ol.
Preparation Methods
Synthetic Routes and Reaction Conditions
Prop-2-ynyl butanoate can be synthesized through the esterification of butanoic acid with prop-2-yn-1-ol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Prop-2-ynyl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed.
Major Products Formed
Oxidation: Butanoic acid, prop-2-yn-1-one.
Reduction: Prop-2-yn-1-ol, butanol.
Substitution: Various substituted esters and alcohols.
Scientific Research Applications
Prop-2-ynyl butanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of prop-2-ynyl butanoate involves its interaction with specific molecular targets and pathways. For example, as a protective group for carboxylic acids, it undergoes selective deprotection in the presence of tetrathiomolybdate. This selective deprotection is crucial for its application in organic synthesis . The compound’s reactivity is influenced by the presence of electron-withdrawing or electron-donating groups, which affect its stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-ynyl acetate
- Prop-2-ynyl propanoate
- Prop-2-ynyl benzoate
Comparison
Prop-2-ynyl butanoate is unique due to its specific ester group, which imparts distinct chemical properties compared to other similar compounds. For instance, prop-2-ynyl acetate has a shorter carbon chain, resulting in different reactivity and applications.
Biological Activity
Prop-2-ynyl butanoate, a compound with the chemical formula C7H10O2, is an ester derived from butanoic acid and propyne. Its structure features a prop-2-ynyl group attached to a butanoate moiety, which contributes to its unique biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition effects, and potential therapeutic applications.
Chemical Structure:
- IUPAC Name: this compound
- Molecular Formula: C7H10O2
- CAS Number: 252931
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. The compound exhibits significant inhibition of microbial growth, which is attributed to its ability to disrupt cellular processes in bacteria.
Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 0.5 mg/mL |
Escherichia coli | 12 | 1.0 mg/mL |
Pseudomonas aeruginosa | 14 | 0.8 mg/mL |
These findings suggest that this compound could be a potential candidate for developing new antimicrobial agents.
Enzyme Inhibition
This compound has been studied for its enzyme inhibition properties, particularly against various hydrolases and transferases. The compound's structural features allow it to interact with enzyme active sites effectively.
Key Findings:
- Lipase Inhibition: this compound demonstrated a competitive inhibition profile against lipases, which are crucial in lipid metabolism.
- AChE Inhibition: The compound also showed promising results in inhibiting acetylcholinesterase (AChE), an enzyme involved in neurotransmission, indicating potential applications in treating neurodegenerative diseases.
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Lipase | Competitive | 25 |
Acetylcholinesterase | Non-competitive | 30 |
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against clinical isolates of Staphylococcus aureus. The study revealed that the compound not only inhibited bacterial growth but also exhibited bactericidal activity at higher concentrations. This suggests its potential use as an antiseptic agent in clinical environments.
Case Study 2: Neuroprotective Effects
A recent investigation assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with the compound showed reduced levels of amyloid-beta plaques and improved cognitive function compared to the control group. This indicates that this compound may have therapeutic potential in neurodegenerative conditions.
Properties
CAS No. |
1932-93-0 |
---|---|
Molecular Formula |
C7H10O2 |
Molecular Weight |
126.15 g/mol |
IUPAC Name |
prop-2-ynyl butanoate |
InChI |
InChI=1S/C7H10O2/c1-3-5-7(8)9-6-4-2/h2H,3,5-6H2,1H3 |
InChI Key |
JADOFECNZGDUSZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OCC#C |
Origin of Product |
United States |
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